molecular formula C12H9F2N B8425606 4-Amino-2,5-difluorobiphenyl

4-Amino-2,5-difluorobiphenyl

Cat. No. B8425606
M. Wt: 205.20 g/mol
InChI Key: SVQOJCPUNZZFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,5-difluorobiphenyl is a useful research compound. Its molecular formula is C12H9F2N and its molecular weight is 205.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2,5-difluorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2,5-difluorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Amino-2,5-difluorobiphenyl

Molecular Formula

C12H9F2N

Molecular Weight

205.20 g/mol

IUPAC Name

2,5-difluoro-4-phenylaniline

InChI

InChI=1S/C12H9F2N/c13-10-7-12(15)11(14)6-9(10)8-4-2-1-3-5-8/h1-7H,15H2

InChI Key

SVQOJCPUNZZFRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2F)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-bromo-2,5-difluoroaniline (10 mmol), benzeneboronic acid (12 mmol), tetrakis(triphenylphosphine)palladium(0) (1 mmol) and potassium carbonate (12 g) are put in a two-neck round-bottom flask and dissolved in toluene (30 mL), H2O (10 mL) and ethanol (5 mL). Subsequently, the resulting solution is stirred in a bath under a temperature of about 100° C. for 24 hours. After completion of the reaction, toluene is removed. The reaction mixture is extracted with dichloromethane and water, and then being distilled under reduced pressure. The resulting residence is filtered by silica gel column and distilled under reduced pressure again. Next, by re-crystallizing and filtering with dichloromethane and petroleum ether, 4-phenyl-2,5-difluoroaniline (2.2 g) is yielded.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
12 mmol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.